N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Overview
Description
N-bicyclo[221]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a complex organic compound featuring a bicyclic structure fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane scaffold through a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis, allowing for the enantioselective formation of the bicyclic core under mild conditions . The triazole ring is then introduced through a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the bicyclic intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent substitution reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for triazole ring formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . Additionally, the bicyclic structure may interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-5-(5-chloro-2-pyridinyl)oxy-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Bicyclo[2.2.1]heptane-1-carboxylates
Uniqueness
N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is unique due to the combination of its bicyclic structure and triazole ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-10(5-17-11-12-6-13-15-11)14-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H,14,16)(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXUPRGOZCRIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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